FXR antagonist 2 structure-activity relationship
FXR antagonist 2 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in enterohepatic tissues such as the liver and intestines, FXR detects levels of bile acids—its endogenous ligands—to control their synthesis, transport, and metabolism.[3][4] Upon activation by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the expression of target genes.
This regulatory role has positioned FXR as a significant therapeutic target for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and diabetes. While FXR agonists have seen clinical advancement, there is growing interest in FXR antagonists. Inhibiting FXR activity, particularly in the intestine, has shown potential for treating metabolic disorders by, for example, lowering cholesterol and low-density lipoprotein cholesterol (LDL-C) levels. The development of potent and selective FXR antagonists requires a deep understanding of their structure-activity relationships (SAR), exploring how chemical modifications to various molecular scaffolds impact their biological activity. This guide provides a detailed overview of the key chemical classes of FXR antagonists, their quantitative SAR data, and the experimental protocols used for their characterization.
The FXR Signaling Pathway
FXR activation initiates a signaling cascade that regulates gene expression. The process begins when a ligand, typically a bile acid, binds to the ligand-binding domain (LBD) of FXR. This induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. FXR then forms a heterodimer with RXR. This FXR/RXR complex translocates to the nucleus and binds to FXREs in the promoter regions of target genes.
Key downstream targets include the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. FGF19, secreted from the intestine, travels to the liver and signals through the FGFR4 receptor to further suppress CYP7A1 expression. FXR antagonists block this pathway by preventing ligand binding or the subsequent recruitment of coactivators, thereby inhibiting the transcription of target genes.
Key Chemical Scaffolds and Structure-Activity Relationships
The discovery of FXR antagonists has encompassed both steroidal compounds, often derived from natural bile acids, and a diverse array of non-steroidal scaffolds identified through high-throughput screening and rational design.
Steroidal Antagonists
Early FXR antagonists were often steroidal molecules. While foundational, many exhibit low potency or poor selectivity.
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Guggulsterone (GS) : A natural product, (Z)-guggulsterone was one of the first identified non-selective FXR antagonists. Its antagonistic activity is moderate, with reported IC50 values in the micromolar range.
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Muricholic Acids (MCAs) : Tauro-β-muricholic acid (T-β-MCA) and glycine-β-muricholic acid (Gly-MCA) are endogenous bile acids that act as functional FXR antagonists. Gly-MCA is noted for its selective inhibition of intestinal FXR over hepatic FXR, making it a valuable tool for studying tissue-specific FXR functions.
Non-Steroidal Antagonists
The search for more "drug-like" candidates with improved potency, selectivity, and pharmacokinetic profiles has led to the development of numerous non-steroidal antagonists.
This class of antagonists was developed from the scaffold of the potent synthetic agonist GW4064. SAR studies revealed that the nature of the substituent at the 5-position of the isoxazole ring is a critical determinant of activity, switching the molecule from an agonist to an antagonist.
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Key SAR Insights :
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Replacing the agonist-conferring stilbene moiety of GW4064 with bulky, aromatic groups at the 5-position of the isoxazole leads to potent antagonism.
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Compounds with a 2-naphthyl (15g) or 4-biphenyl (15h) substituent were identified as potent antagonists with improved selectivity for FXR over other nuclear receptors like the progesterone receptor.
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The mechanism of antagonism can be influenced by this substituent; for example, compound 15h stabilizes the corepressor-receptor interaction, while 15g primarily inhibits coactivator recruitment.
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A high-throughput screening campaign identified a moderate hydroxyacetophenone-based antagonist, which served as the starting point for optimization.
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Key SAR Insights :
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The shape and lipophilicity of substituents on the aromatic ring significantly impact antagonistic activity.
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Increasing the size and lipophilicity of these substituents generally enhances potency.
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A critical modification was the replacement of the hydroxyl group at the C2 position with a benzyloxy (OBn) group, which improved the IC50 value from 35.2 µM to 1.1 µM.
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The length of the linker connecting the aromatic ring to a terminal tetrazole structure was also found to be essential for maintaining activity.
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Several distinct series based on pyrazole and pyrazolone cores have been identified as potent FXR antagonists.
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Key SAR Insights :
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For one pyrazole chemotype, systematic SAR revealed that the central heterocycle and side chain saturation act as an "agonist/antagonist switch".
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An unsubstituted pyrazole derivative (compound 24) was found to be a potent and effective competitive antagonist with an IC50 of 0.06 µM.
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In contrast, replacing the pyrazole with a pyrrole and modifying the side chain resulted in a potent agonist, highlighting the subtle structural changes that govern the pharmacological output.
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Extensive SAR studies on a benzimidazole chemotype led to the discovery of FLG249, an orally active antagonist with a unique profile of accumulating in the ileum.
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Key SAR Insights :
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The framework is tolerant to small substitutions at three key regions: the benzimidazole ring (Region A), an aliphatic linker (Region B), and a terminal aromatic ring (Region C).
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Simultaneous substitution with fluorine and cyclopropyl groups at these positions yielded highly potent antagonists with IC50 values in the nanomolar and sub-nanomolar range in TR-FRET and luciferase assays, respectively.
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The internal phenyl ring of the phenoxybenzene moiety was found to be a key design feature for optimal occupancy of the FXR ligand-binding domain.
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Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for representative FXR antagonists from various chemical scaffolds, allowing for direct comparison of their potencies.
Table 1: Steroidal and Natural Product FXR Antagonists
| Compound Name | Scaffold | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| (Z)-Guggulsterone | Steroid | Transactivation | 15-17 µM | |
| Compound 2a | Diterpene | Y2H | 1.29 µM |
| Compound 3a | Daphneone | Y2H | 1.79 µM | |
Table 2: Non-Steroidal FXR Antagonists
| Compound ID | Scaffold | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| 15g | Isoxazole | Not Specified | Potent Antagonist | |
| 15h | Isoxazole | Not Specified | Potent Antagonist | |
| 1 | Hydroxyacetophenone | HTRF | 35.2 µM | |
| 2b | Hydroxyacetophenone | HTRF | 1.1 µM | |
| 20 | Pyrrole-3-carboxylic acid | Reporter Gene | 8 µM | |
| 24 | Pyrazole | Reporter Gene | 0.06 µM | |
| 9 | Benzimidazole | TR-FRET | 7.8 nM | |
| 9 | Benzimidazole | Luciferase | <0.001 nM | |
| 15 (FLG249) | Benzimidazole | TR-FRET | 32.9 nM | |
| 15 (FLG249) | Benzimidazole | Luciferase | 0.05 nM |
| F44-A13 | p-acetylaminobenzene sulfonate | Not Specified | 1.1 µM | |
Experimental Protocols
The characterization of FXR antagonists relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput biochemical assay used to quantify the binding of a ligand to the FXR ligand-binding domain (LBD). It measures the ability of a test compound to compete with a fluorescently labeled probe for binding to the receptor.
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Principle : The assay uses a GST-tagged FXR-LBD, a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently labeled small molecule FXR ligand, or "tracer" (FRET acceptor). When the tracer binds to the FXR-LBD, the Tb-donor and the tracer-acceptor are brought into proximity, allowing for energy transfer upon excitation of the donor. An antagonist compound will compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal. The use of a long-lifetime lanthanide donor allows for a time-delayed measurement, which minimizes interference from compound autofluorescence and light scatter.
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Detailed Methodology :
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Reagent Preparation : Prepare an assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40).
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Compound Plating : Serially dilute test compounds in 100% DMSO. Further dilute to a 2X or 4X final concentration in assay buffer. Dispense into a low-volume, 384-well black assay plate.
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Receptor-Antibody Mix : Prepare a solution containing the GST-hFXR-LBD and the Tb-anti-GST antibody in assay buffer. Mix gently by inversion.
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Tracer Addition : In a separate step, or as part of a master mix, prepare the fluorescent tracer at its final concentration in assay buffer.
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Assay Reaction : Dispense the receptor/antibody mix and the tracer solution into the assay plate containing the test compounds. The final volume is typically 20-40 µL.
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Incubation : Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
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Signal Detection : Read the plate using a TR-FRET-capable plate reader. Excite the Terbium donor (e.g., at 337-340 nm) and measure the emission at two wavelengths: the donor's emission (e.g., 495 nm) and the acceptor's FRET-sensitized emission (e.g., 520 nm or 665 nm, depending on the tracer).
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Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Luciferase Reporter Gene Assay
This is a cell-based functional assay that measures the ability of a compound to inhibit FXR-mediated gene transcription.
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Principle : A host cell line (e.g., HepG2 or HEK293) is transiently transfected with two plasmids: an expression vector for human FXR and a reporter vector. The reporter vector contains the firefly luciferase gene downstream of a promoter containing multiple copies of an FXRE. An agonist (like CDCA or GW4064) is added to activate FXR, which then binds to the FXRE and drives the expression of luciferase. An antagonist is identified by its ability to suppress the agonist-induced luciferase activity. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control for transfection efficiency and cell viability.
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Detailed Methodology :
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Cell Culture and Seeding : Culture cells (e.g., HepG2) in appropriate media. Seed the cells into 96-well white, clear-bottom plates and allow them to adhere overnight.
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Transfection : Prepare a transfection mix containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine). Add the mix to the cells and incubate for 24 hours.
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Compound Treatment : Remove the transfection medium. Add fresh medium containing a fixed concentration of an FXR agonist (e.g., 1 µM GW4064) and varying concentrations of the test antagonist compound. Incubate for another 18-24 hours.
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Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
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Luminescence Measurement : Using a dual-luciferase reporter assay system, add the Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity. Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
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Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the percent inhibition relative to the agonist-only control and plot against the logarithm of the antagonist concentration to calculate the IC50 value.
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Yeast Two-Hybrid (Y2H) Assay
This assay is used to investigate the ligand-dependent interaction between the FXR-LBD and a nuclear receptor coactivator peptide.
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Principle : The assay utilizes genetically engineered yeast strains. The FXR-LBD is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A coactivator protein, such as SRC-1, is fused to the corresponding activation domain (AD). If an agonist promotes the interaction between the LBD and the coactivator, the DBD and AD are brought together, reconstituting a functional transcription factor that activates a reporter gene (e.g., HIS3 or lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal. An antagonist prevents this interaction, leading to no growth or color change.
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Detailed Methodology :
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Yeast Strain and Plasmids : Use a suitable yeast strain (e.g., AH109) and two plasmids: one expressing the DBD-FXR-LBD fusion and another expressing the AD-SRC-1 fusion.
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Transformation : Co-transform the yeast cells with both plasmids and select for transformants on appropriate dropout media (e.g., SD/-Leu/-Trp).
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Assay Performance : Grow the transformed yeast in liquid culture. In a 96-well plate, add the yeast cells to a selective medium (e.g., SD/-Leu/-Trp/-His) containing a fixed concentration of an FXR agonist (e.g., CDCA).
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Compound Addition : Add varying concentrations of the test antagonist compounds to the wells.
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Incubation : Incubate the plate at 30°C for 24-48 hours.
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Growth Measurement/Reporter Assay :
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Growth Assay : Measure the optical density at 600 nm (OD600) to quantify yeast growth, which is proportional to the strength of the protein-protein interaction.
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β-Galactosidase Assay : For a lacZ reporter, lyse the cells and perform a quantitative colorimetric assay using a substrate like ONPG or CPRG to measure β-galactosidase activity.
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Data Analysis : Calculate the percent inhibition of agonist-induced growth or reporter activity and determine the IC50 value.
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Conclusion
The development of Farnesoid X Receptor antagonists has evolved from early, non-selective steroidal compounds to a diverse array of potent and selective non-steroidal chemotypes. Structure-activity relationship studies have been pivotal in this advancement, revealing key structural motifs and subtle modifications that can switch a molecule's function from agonism to antagonism. Scaffolds such as isoxazoles, hydroxyacetophenones, pyrazoles, and benzimidazoles have yielded antagonists with nanomolar to sub-nanomolar potency. The continued elucidation of SAR, guided by robust biochemical and cell-based assays, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. These efforts hold significant promise for developing novel therapeutics targeting FXR for the treatment of metabolic syndrome, dyslipidemia, and other related disorders.
References
- 1. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
